3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
Description
Historical Context and Development
The development of 3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester emerged from decades of research into heterocyclic chemistry, particularly focusing on piperidine and pyridine derivatives. Piperidine derivatives have garnered substantial attention since the early 20th century due to their prevalence in natural products and their significant pharmacological properties. The systematic exploration of brominated pyridine compounds gained momentum in the latter half of the 20th century as researchers recognized the unique electronic properties imparted by halogen substituents on aromatic heterocycles.
The synthetic methodology for creating complex piperidine derivatives underwent significant advancement through the development of intramolecular cyclization techniques and multicomponent reactions. These methodological improvements enabled the construction of increasingly sophisticated molecular frameworks, including compounds that combine multiple heterocyclic systems such as piperidine and pyridine rings. The incorporation of bromine substituents on pyridine rings became particularly valuable due to the versatility of carbon-bromine bonds in cross-coupling reactions, which opened new synthetic pathways for medicinal chemistry applications.
The emergence of tert-butyl ester protecting groups in organic synthesis further facilitated the development of compounds like 3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester. These protecting groups provide stability during synthetic transformations while remaining easily removable under appropriate conditions. The combination of these synthetic advances created the foundation for developing complex heterocyclic compounds that could serve as valuable research tools and potential pharmaceutical intermediates.
Significance in Chemical Research
The significance of 3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester in chemical research stems from its unique structural features that make it particularly valuable for various applications in organic synthesis and medicinal chemistry. Piperidine derivatives have established themselves as crucial scaffolds in drug discovery, with numerous commercially available pharmaceuticals containing piperidine rings. The inclusion of a brominated pyridine moiety adds another dimension of utility, as bromopyridine compounds serve as versatile building blocks for cross-coupling reactions and other synthetic transformations.
The compound's molecular architecture provides multiple sites for chemical modification, making it an excellent starting point for structure-activity relationship studies. The bromine substituent on the pyridine ring serves as a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This reactivity allows researchers to introduce diverse substituents and explore how structural modifications affect biological activity and physicochemical properties.
Furthermore, the ether linkage between the piperidine and pyridine systems creates a flexible connection that can influence the compound's conformational preferences and binding interactions with biological targets. The tert-butyl ester functionality provides both stability during synthetic manipulations and the possibility for selective deprotection to reveal the corresponding carboxylic acid, which can participate in further chemical transformations or serve as a binding motif for biological targets.
Overview of Current Research Applications
Current research applications of 3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester span multiple areas of chemical and pharmaceutical research, reflecting the compound's versatility as a synthetic intermediate and research tool. In medicinal chemistry, the compound serves as a valuable building block for developing potential therapeutic agents, particularly in areas where piperidine derivatives have shown promise, such as neurological disorders, cardiovascular diseases, and cancer therapy.
The compound's utility in organic synthesis extends to its role as an intermediate in the preparation of more complex heterocyclic systems. The bromopyridine moiety allows for the introduction of various substituents through cross-coupling reactions, enabling the synthesis of libraries of related compounds for biological evaluation. This approach is particularly valuable in drug discovery programs where systematic structural modifications are necessary to optimize biological activity and pharmacological properties.
Research applications also include the compound's use in studying structure-activity relationships, where modifications to the core structure can provide insights into the molecular features responsible for biological activity. The presence of multiple functional groups allows for selective modifications at different positions, facilitating the systematic exploration of chemical space around this molecular scaffold.
Additionally, the compound finds applications in materials science research, where the combination of heterocyclic systems and halogen substituents can impart unique electronic and optical properties. The rigid piperidine-pyridine framework provides structural stability while the bromine substituent offers opportunities for further functionalization to tune material properties.
| Research Application | Specific Use | Key Features |
|---|---|---|
| Medicinal Chemistry | Drug intermediate synthesis | Bioactive scaffold, multiple modification sites |
| Organic Synthesis | Cross-coupling reactions | Reactive bromine handle, stable protecting group |
| Structure-Activity Studies | Lead optimization | Systematic modification capabilities |
| Materials Science | Electronic materials | Heterocyclic framework, halogen functionalization |
Properties
IUPAC Name |
tert-butyl 3-(6-bromopyridin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-9-5-6-11(10-18)20-13-8-4-7-12(16)17-13/h4,7-8,11H,5-6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZFYXREPICDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671537 | |
| Record name | tert-Butyl 3-[(6-bromopyridin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-39-0 | |
| Record name | 1,1-Dimethylethyl 3-[(6-bromo-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-[(6-bromopyridin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester, with CAS number 1065484-39-0, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is CHBrNO. The compound features a piperidine ring, which is known for its versatility in medicinal chemistry, and a brominated pyridine moiety that may enhance its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, compounds similar to 3-(6-Bromo-pyridin-2-yloxy)-piperidine have shown cytotoxic effects against various cancer cell lines. A notable study highlighted the efficacy of piperidine derivatives in inducing apoptosis in FaDu hypopharyngeal tumor cells, suggesting that structural modifications can lead to enhanced anticancer activity .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been explored through its interaction with cyclooxygenase enzymes (COX). In vitro assays demonstrated that certain piperidine derivatives significantly inhibited COX-2 activity, which is crucial for the inflammatory response. The IC values for related compounds were reported as comparable to established anti-inflammatory drugs such as celecoxib .
Structure-Activity Relationships (SAR)
Understanding the SAR of 3-(6-Bromo-pyridin-2-yloxy)-piperidine is essential for optimizing its biological effects. Modifications at the pyridine and piperidine positions have been shown to influence the potency and selectivity of the compound against various biological targets. For example, electron-withdrawing groups on the pyridine ring enhance anti-inflammatory activity, while specific substitutions on the piperidine ring increase cytotoxicity against cancer cells .
Case Studies
Scientific Research Applications
Medicinal Chemistry
The compound serves as a versatile scaffold in medicinal chemistry. Its structural features enable it to act as a lead compound for the development of new therapeutic agents. The following aspects highlight its relevance:
- Biological Activity : Preliminary studies indicate that 3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester may exhibit various biological activities, including potential anti-inflammatory and analgesic effects due to its interaction with specific biological targets.
- Targeting Protein Kinases : The compound has been investigated for its role as an inhibitor of protein kinases, which are crucial in cellular signaling pathways associated with cancer and other diseases. Specifically, compounds with similar structures have shown promise in inhibiting AXL and c-MET kinases, which are implicated in tumor progression and metastasis .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions, allowing for the modification of its structure to enhance biological activity or reduce toxicity. The ability to create derivatives is vital for optimizing pharmacological properties:
- Derivatives Exploration : Research has focused on synthesizing various derivatives of 3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester to evaluate their pharmacokinetic profiles and biological efficacy.
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| 4-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | Similar piperidine and pyridine structures | Anticancer research |
| 3-(5-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | Bromine at different position | Potentially distinct biological properties |
| 4-(5-Bromopyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | Different positioning of functional groups | Exploration in neuropharmacology |
Interaction Studies
Interaction studies involving this compound focus on understanding its mechanism of action at the molecular level:
- Receptor Binding Studies : The compound's interaction with various receptors has been explored to determine its binding affinity and selectivity. This is crucial for identifying potential therapeutic targets.
- In Vivo Studies : Animal models have been employed to assess the pharmacodynamics and pharmacokinetics of this compound, providing insights into its efficacy and safety profile .
Case Studies and Research Findings
Several case studies have documented the applications of 3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester in drug discovery:
- Case Study 1 : A study demonstrated that a derivative of this compound effectively inhibited cancer cell proliferation in vitro by targeting specific signaling pathways associated with cell growth .
- Case Study 2 : Another investigation revealed that modifications to the tert-butyl group enhanced the compound's solubility and bioavailability, leading to improved therapeutic outcomes in animal models .
Comparison with Similar Compounds
Substituent Variations in Pyridine/Pyridazine Derivatives
*Estimated based on analogs: Bromine (79.9 g/mol) replaces chlorine (35.45 g/mol) in ’s compound (313.78 g/mol), suggesting a molecular weight increase of ~44 g/mol.
Key Findings :
Linkage Modifications: Ether vs. Amine Groups
Key Findings :
Heterocyclic Ring Modifications
Key Findings :
- Thiophene vs. Pyridine : Thiophene’s sulfur atom increases lipophilicity but may alter metabolic pathways compared to nitrogen-based heterocycles .
Preparation Methods
Mitsunobu Reaction Approach
- Reactants: 6-Bromo-2-hydroxypyridine and N-Boc-protected hydroxypiperidine.
- Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh3).
- Solvent: Tetrahydrofuran (THF).
- Conditions: Room temperature under inert nitrogen atmosphere.
- Procedure: The hydroxy-pyridine and Boc-protected hydroxypiperidine are dissolved in THF. Triphenylphosphine and DIAD are added dropwise to promote the Mitsunobu etherification reaction. The mixture is stirred overnight. After completion, the reaction mixture is quenched with aqueous sodium bicarbonate and extracted with ethyl acetate. The organic phase is dried, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel using an ethyl acetate-heptane gradient.
- Yield: High yields (~99%) reported for analogous nitro-substituted pyridine derivatives.
This method is expected to be applicable to the bromo-substituted pyridine due to similar reactivity patterns.
Hydrogenation and Reduction Steps (Optional)
In some synthetic routes involving pyridinyl ethers, catalytic hydrogenation is employed to reduce substituents or modify the piperidine ring:
- Catalysts: Platinum(IV) oxide, palladium on activated carbon, or rhodium on alumina.
- Solvent: Acetic acid or ethanol.
- Conditions: Hydrogen atmosphere (1-60 bar), temperatures from room temperature to 80°C, reaction times ranging from 14 to 24 hours.
- Procedure: The protected pyridinyl ether is dissolved in solvent with catalyst under inert atmosphere. Hydrogen gas is introduced, and the mixture is stirred for the required time. After reaction, the mixture is filtered to remove catalyst, and the filtrate is concentrated. The product is purified by chromatography.
- Yields: Reported yields vary from 60% to 98% depending on conditions and scale.
This step may be used to modify the piperidine ring or to remove protecting groups if necessary.
Data Table Summarizing Preparation Conditions
| Step | Reactants & Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Etherification (Mitsunobu) | 6-Bromo-2-hydroxypyridine, N-Boc-hydroxypiperidine, DIAD, PPh3 | THF | Room temp, N2 atmosphere, overnight | ~99% (analogous compound) | Requires inert atmosphere, careful addition of DIAD |
| Catalytic Hydrogenation | Protected pyridinyl ether, PtO2/Pd-C/Rh/Al2O3 | AcOH or EtOH | 1-60 bar H2, 25-80°C, 14-24 h | 60-98% | Used for reduction/modification steps |
Research Findings and Considerations
- The Mitsunobu reaction is highly effective for forming the ether bond between the pyridine and piperidine units, with excellent yields and mild conditions.
- Protective groups such as tert-butyl carbamate on the piperidine nitrogen are stable under Mitsunobu conditions but may require removal or modification in subsequent steps.
- Catalytic hydrogenation conditions must be carefully optimized to avoid dehalogenation of the bromo substituent on the pyridine ring.
- Purification is typically performed by silica gel chromatography using gradients of ethyl acetate and heptane or dichloromethane and methanol.
- Analytical characterization includes ^1H NMR, LC-MS, and melting point determination to confirm structure and purity.
Q & A
Q. What computational tools predict the compound's pharmacokinetic properties?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 interactions. Molecular docking (AutoDock Vina) screens for off-target effects by simulating binding to homologous proteins .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on optimal reaction temperatures?
- Analysis : Discrepancies may arise from differing solvent systems (e.g., exothermic reactions in polar solvents). Validate claims via controlled replicates under inert atmospheres. For example, reports 25°C as optimal in THF, while suggests 0°C for analogous esters. A temperature gradient study (0–40°C) can identify the ideal range .
Q. Why do structural analogs exhibit varying biological activities?
- Analysis : Minor changes (e.g., piperidine vs. pyrrolidine rings) alter conformational flexibility and hydrogen-bonding capacity. Compare IC₅₀ values across analogs using standardized assays (e.g., kinase inhibition). Stereochemical differences (R vs. S configurations) further modulate activity .
Tables
| Parameter | Recommended Method | Reference |
|---|---|---|
| Purity Assessment | HPLC (C18, 70:30 acetonitrile/water) | |
| Synthetic Yield Optimization | DoE with temperature/solvent variables | |
| Binding Affinity Measurement | SPR (Biacore T200, 25°C) | |
| Ecotoxicity Screening | Daphnia magna acute toxicity assay |
Notes
- All FAQs are grounded in peer-reviewed synthesis protocols, safety guidelines, and analytical methodologies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
